Cas no 936126-00-0 (5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide)

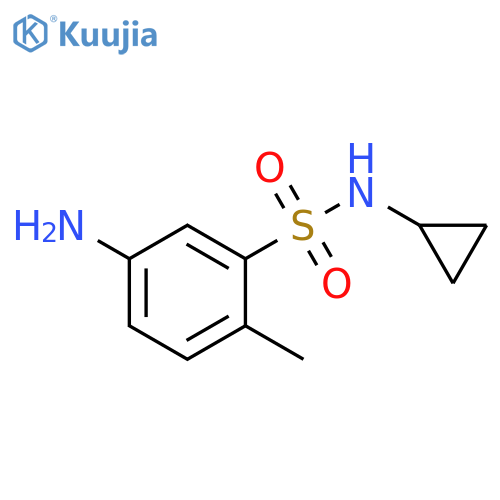

936126-00-0 structure

商品名:5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide

CAS番号:936126-00-0

MF:C10H14N2O2S

メガワット:226.295361042023

MDL:MFCD09900803

CID:4666219

PubChem ID:24270905

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide 化学的及び物理的性質

名前と識別子

-

- Benzenesulfonamide, 5-amino-N-cyclopropyl-2-methyl-

- 5-Amino-N-cyclopropyl-2-methylbenzenesulfonamide

- 5-Amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide

- 5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide

-

- MDL: MFCD09900803

- インチ: 1S/C10H14N2O2S/c1-7-2-3-8(11)6-10(7)15(13,14)12-9-4-5-9/h2-3,6,9,12H,4-5,11H2,1H3

- InChIKey: FOVLPSAHCZYAEB-UHFFFAOYSA-N

- ほほえんだ: C1(S(NC2CC2)(=O)=O)=CC(N)=CC=C1C

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-84142-0.5g |

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide |

936126-00-0 | 95.0% | 0.5g |

$319.0 | 2025-03-21 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01106273-5g |

5-Amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide |

936126-00-0 | 95% | 5g |

¥7931.0 | 2024-04-17 | |

| Enamine | EN300-84142-2.5g |

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide |

936126-00-0 | 95.0% | 2.5g |

$829.0 | 2025-03-21 | |

| Enamine | EN300-84142-0.05g |

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide |

936126-00-0 | 95.0% | 0.05g |

$96.0 | 2025-03-21 | |

| 1PlusChem | 1P01AKY8-50mg |

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide |

936126-00-0 | 95% | 50mg |

$176.00 | 2024-04-20 | |

| Enamine | EN300-84142-5g |

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide |

936126-00-0 | 95% | 5g |

$1050.0 | 2023-09-02 | |

| Aaron | AR01AL6K-100mg |

5-Amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide |

936126-00-0 | 95% | 100mg |

$221.00 | 2025-03-30 | |

| Aaron | AR01AL6K-250mg |

5-Amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide |

936126-00-0 | 95% | 250mg |

$305.00 | 2025-02-09 | |

| Enamine | EN300-84142-1g |

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide |

936126-00-0 | 95% | 1g |

$409.0 | 2023-09-02 | |

| Aaron | AR01AL6K-50mg |

5-Amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide |

936126-00-0 | 95% | 50mg |

$157.00 | 2025-03-30 |

5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide 関連文献

-

1. Transformation details of poly(acrylonitrile) to poly(amidoxime) during the amidoximation process†Dadong Shao,Guangshun Hou,Fangting Chi,Xirui Lu,Xuemei Ren RSC Adv., 2021,11, 1909-1915

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

936126-00-0 (5-amino-N-cyclopropyl-2-methylbenzene-1-sulfonamide) 関連製品

- 1032073-18-9(1-(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylpiperidine-4-carboxylic acid hydrochloride)

- 2171965-29-8(2-(2-methyl-1,1-dioxo-1lambda6,2-thiazolidin-3-yl)methoxyacetic acid)

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 2034204-57-2(2,4-dimethyl-N-[(1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl]-1,3-thiazole-5-carboxamide)

- 1522386-50-0(1-{1H-pyrrolo2,3-bpyridin-3-yl}cyclopropane-1-carboxylic acid)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2680804-57-1(5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pyridazine-3-carboxylic acid)

- 2227746-39-4((2R)-1-4-methyl-2-(piperidin-1-yl)-1,3-thiazol-5-ylpropan-2-ol)

- 1083175-32-9((2S)-2-amino-3-(piperidin-4-yl)propanoic acid dihydrochloride)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

推奨される供給者

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量